molecular formula C26H23N3O4S2 B11339358 1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone

1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone

Cat. No.: B11339358
M. Wt: 505.6 g/mol
InChI Key: SVFZCFXXFRYEOA-UHFFFAOYSA-N
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Description

The compound “2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHAN-1-ONE” is a complex organic molecule that features multiple functional groups, including a benzenesulfonyl group, a phenyl group, an imidazole ring, and a benzoxazine ring

Properties

Molecular Formula

C26H23N3O4S2

Molecular Weight

505.6 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone

InChI

InChI=1S/C26H23N3O4S2/c1-18-12-13-22-21(16-18)29(14-15-33-22)23(30)17-34-25-26(35(31,32)20-10-6-3-7-11-20)28-24(27-25)19-8-4-2-5-9-19/h2-13,16H,14-15,17H2,1H3,(H,27,28)

InChI Key

SVFZCFXXFRYEOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=C(NC(=N3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:

  • Formation of the imidazole ring through a condensation reaction.
  • Introduction of the benzenesulfonyl group via sulfonation.
  • Attachment of the phenyl group through a Friedel-Crafts alkylation.
  • Synthesis of the benzoxazine ring through a cyclization reaction.
  • Final coupling of the benzoxazine and imidazole derivatives under specific conditions such as the use of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the benzenesulfonyl and thioether groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHAN-1-ONE can be compared with other sulfonyl-imidazole derivatives and benzoxazine compounds.
  • Unique Features: The combination of the benzenesulfonyl, phenyl, imidazole, and benzoxazine groups in a single molecule is unique and may confer specific properties not found in other compounds.

This framework should help you in writing a detailed article about the compound

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